(1-(Pyridin-2-yl)piperidin-4-yl)methanol
Description
(1-(Pyridin-2-yl)piperidin-4-yl)methanol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position and a pyridine ring at the 1-position. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The compound’s unique structure combines the hydrogen-bonding capability of the hydroxymethyl group with the aromatic and basic properties of the pyridine ring, making it a versatile intermediate in medicinal chemistry and organic synthesis. Potential applications include enzyme inhibition, receptor modulation, and antimicrobial activity, though specific biological data remain under investigation .
Properties
IUPAC Name |
(1-pyridin-2-ylpiperidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-4-7-13(8-5-10)11-3-1-2-6-12-11/h1-3,6,10,14H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAWIUOVSIOZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444678 | |
| Record name | 4-Piperidinemethanol,1-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199117-79-8, 130658-67-2 | |
| Record name | 1-(2-Pyridinyl)-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199117-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanol,1-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(pyridin-2-yl)piperidin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-yl)piperidin-4-yl)methanol typically involves the reaction of 2-pyridylpiperidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the piperidine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired alcohol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives under hydrogenation conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products:
Oxidation: (1-(Pyridin-2-yl)piperidin-4-yl)carboxylic acid
Reduction: (1-(Piperidin-2-yl)piperidin-4-yl)methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Case Studies
- Cancer Research : Studies have demonstrated that derivatives of piperidine compounds, similar to (1-(pyridin-2-yl)piperidin-4-yl)methanol, exhibit potent inhibitory effects on PI3K, leading to reduced tumor growth in xenograft models. For instance, a related compound showed an IC50 value of 3.6 nM against PI3Kα, indicating strong potential as an anticancer agent .
- Neurological Disorders : The compound's structure suggests potential activity at serotonin receptors, specifically as a 5-HT1F agonist. This could position it as a candidate for treating migraines and other neurological conditions where serotonin pathways are implicated .
Synthesis and Derivatives
The synthesis of this compound involves standard organic chemistry techniques, including the use of piperidine and pyridine derivatives. Variations in the synthesis process can lead to analogs with different biological activities, enhancing its application scope in medicinal chemistry .
Comparative Analysis of Related Compounds
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that this compound has favorable bioavailability and metabolic stability. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into both active and inactive metabolites .
Safety Profile
The safety profile of this compound is still under investigation; however, initial data indicate that it exhibits low toxicity at therapeutic doses used in animal models .
Mechanism of Action
The mechanism of action of (1-(Pyridin-2-yl)piperidin-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Impact on Properties
Physicochemical Properties
- Lipophilicity : Fluorinated and methylated derivatives exhibit higher logP values, favoring CNS penetration .
- Solubility: Hydroxymethyl and carboxylic acid groups improve aqueous solubility compared to non-polar analogs .
Biological Activity
(1-(Pyridin-2-yl)piperidin-4-yl)methanol is a compound characterized by a unique structure that combines a piperidine ring with a pyridine moiety and a hydroxymethyl group. This molecular configuration contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research. The compound's potential applications span across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to its basicity and ability to interact with biological targets.
- Pyridine Moiety : A five-membered aromatic ring that enhances the compound's lipophilicity and receptor binding capabilities.
- Hydroxymethyl Group : This functional group may play a role in the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, the Minimum Inhibitory Concentration (MIC) values for some related pyridine derivatives range from 0.0039 to 0.025 mg/mL, showcasing promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound Name | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| PA-1 | 0.0039 | S. aureus |
| PA-1 | 0.025 | E. coli |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting specific cytokine production or signaling pathways associated with inflammation . However, detailed mechanisms remain under investigation.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties by targeting protein kinases involved in cell proliferation and survival pathways. The compound's interaction with the Raf/MEK/ERK signaling pathway suggests potential applications in cancer therapeutics . Further research is required to elucidate its selectivity and efficacy in cancer models.
The primary mechanism of action for this compound appears to involve binding to specific biological targets, including serine/threonine-protein kinases such as B-Raf . This interaction can influence cell signaling pathways critical for growth and differentiation.
Case Studies
A series of case studies have evaluated the biological activity of similar compounds within the pyridine-piperidine class:
- In Vitro Binding Studies : A study highlighted modifications in the piperidine region leading to enhanced binding affinity for dopamine receptors, indicating potential for neuropharmacological applications .
- Animal Models : In vivo evaluations revealed that derivatives of related compounds could significantly reduce tumor growth in xenograft models, supporting further exploration of this class for anticancer drug development .
- Safety Profiles : Toxicological assessments are crucial for determining the safety of these compounds in clinical settings; ongoing studies aim to establish comprehensive safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
